molecular formula C11H19NO2 B11900104 Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate

Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate

Cat. No.: B11900104
M. Wt: 197.27 g/mol
InChI Key: HBYARGGEQPDHME-UHFFFAOYSA-N
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Description

Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at the 1-position and a tert-butyl carbamate group. Spirocycles like this are critical in medicinal chemistry due to their conformational rigidity, which enhances binding selectivity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-11(12)6-4-5-7-11/h4-8H2,1-3H3

InChI Key

HBYARGGEQPDHME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC12CCCC2

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

  • Oxidation of Hydroxypyrrolidine :
    The process begins with the oxidation of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in isopropyl acetate at 0–5°C. This step yields the corresponding 4-oxo-pyrrolidine-2-carboxylic acid derivative.

  • Alkylation with an Alkylene Agent :
    The ketone intermediate undergoes alkylation using a dihaloalkane (e.g., dibromomethane) in the presence of a base, forming a bridged bicyclic structure. Reaction conditions typically involve anhydrous solvents like dichloromethane and temperatures maintained at –20°C to prevent side reactions.

  • Cyclopropanation via Dihalo Carbene Addition :
    Treatment with dihalo carbene (generated in situ from trihaloacetic acid salts) induces cyclopropanation. For example, tribromoacetic acid sodium salt (CBr₃CO₂Na) reacts under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to form a dibrominated cyclopropane intermediate. This step requires precise control of temperature (70°C) and reaction time (2–5 hours) to minimize ring-opening byproducts.

  • Hydrodehalogenation :
    Catalytic hydrogenation or treatment with zinc/acetic acid removes halogen atoms from the cyclopropane ring, yielding the final spirocyclic product. Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly employed, achieving quantitative dehalogenation.

Key Data: Cyclopropanation Route

StepReagents/ConditionsYield (%)Challenges
OxidationTEMPO, NaClO, 0–5°C85–90Overoxidation to carboxylic acid
AlkylationDibromomethane, KOH, –20°C75Competing elimination reactions
CyclopropanationCBr₃CO₂Na, Bu₄NBr, 70°C60–65Halogen scrambling; byproduct formation
HydrodehalogenationH₂/Pd/C, rt95Residual halogen impurities

Enantioselective Synthesis via Double Allylic Alkylation

A catalytic asymmetric method developed by enables direct access to enantiomerically enriched this compound. This one-pot strategy employs a chiral palladium catalyst to induce dual allylic alkylation, constructing the spirocyclic core with high stereocontrol.

Reaction Mechanism and Optimization

  • Catalyst System : A chiral Pd(0) complex (e.g., (S)-BINAP-Pd) facilitates the sequential alkylation of a prochiral imine substrate with two equivalents of allyl bromide. The catalyst’s stereoelectronic properties dictate the enantioselectivity, achieving up to 96% enantiomeric excess (ee).

  • Solvent and Temperature : A mixed solvent system (toluene/CH₂Cl₂, 7:3) at –20°C optimizes reaction kinetics and selectivity. Lower temperatures suppress racemization, while the solvent polarity enhances imine activation.

  • Work-Up and Isolation : After quenching with aqueous KOH, the product is extracted into chloroform and purified via crystallization. The tert-butyl ester group remains intact under these mildly basic conditions.

Key Data: Enantioselective Route

ParameterValueImpact on Outcome
Catalyst Loading5 mol% Pd/(S)-BINAPHigher loadings reduce ee
Reaction Time7 hours at –20°CProlonged time decreases yield
Solvent RatioToluene:CH₂Cl₂ (7:3)Maximizes imine solubility
Enantiomeric Excess96% eeCritical for pharmaceutical applications

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclopropanation Route :

    • Advantages : High overall yield (45–55% over four steps); amenable to large-scale production using continuous flow reactors.

    • Limitations : Requires handling hazardous halogens; generates stoichiometric waste (e.g., NaBr).

  • Enantioselective Route :

    • Advantages : Atom-economical (one-pot); produces enantiopure material without resolution.

    • Limitations : Costly chiral catalysts; limited substrate scope for imine precursors.

Stereochemical Considerations

The cyclopropanation method typically yields racemic product, necessitating subsequent resolution via chiral chromatography or enzymatic kinetic resolution. In contrast, the enantioselective route directly affords the (S)-enantiomer, which is preferred in drug synthesis for its biological activity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate is primarily recognized for its utility as an intermediate in the synthesis of biologically active molecules. One significant application is in the development of inhibitors for the hepatitis C virus (HCV). The compound serves as a precursor for synthesizing 5-azaspiro[2.4]heptane derivatives, which have been identified as effective agents against HCV NS5A, a crucial protein involved in viral replication.

Case Study: HCV Inhibitors

  • Compound : 5-azaspiro[2.4]heptane-6-carboxylic acid
  • Synthesis Method : The compound is synthesized through improved processes that enhance yield and reduce steps, making it more feasible for large-scale production.
  • Outcome : These derivatives have shown promise in preclinical studies, demonstrating significant antiviral activity against HCV strains resistant to existing therapies .

Synthetic Applications

The compound also plays a vital role in various synthetic pathways due to its unique structural features, which allow for the creation of complex organic molecules.

Synthetic Routes

  • Bifunctional Synthesis : this compound can be utilized in bifunctional approaches to synthesize novel compounds with potential therapeutic properties. Research has outlined efficient and scalable synthetic routes that leverage its unique reactivity .

Potential Synthetic Applications

A study highlighted the potential of this compound in creating new bifunctional derivatives that could serve as building blocks for further chemical transformations. The versatility of the azaspiro framework allows chemists to explore a range of functionalization strategies .

Mechanism of Action

The mechanism of action of tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Ring Size and Heteroatoms :

  • Smaller spiro[2.4]heptane cores (e.g., 4-azaspiro[2.4]heptane) exhibit higher synthetic yields (95%) compared to larger spiro[4.5]decane derivatives (76%) .
  • Substitution with heteroatoms like sulfur (thia) or oxygen (oxa) alters polarity and crystallinity, as seen in the solid-state properties of thia/oxa analogs .

Bulky groups (e.g., benzoyl in 5-azaspiro[2.4]heptane diones) enhance stereoselectivity (>99:1 dr) and stabilize solid states .

Synthetic Methods :

  • Pd/C-catalyzed hydrogenation is a common method for spirocycle synthesis, yielding high-purity products (e.g., 95% for tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate) .
  • Diastereoselective syntheses under mild conditions (e.g., silica gel chromatography) achieve excellent selectivity in azaspiro diketones .

Biological Activity

Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate is a compound noted for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework that includes a nitrogen atom, which contributes to its reactivity and interaction with biological systems. Its molecular formula is characterized by the presence of a tert-butyl group and a carboxylate moiety, enhancing its solubility and biological compatibility.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. Its mechanism likely involves disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival.
  • Anticancer Potential : Investigations have shown that the compound can induce apoptosis in cancer cells. The exact mechanisms are still under exploration, but it is believed to interact with specific molecular targets within cancer cells, modulating pathways related to cell survival and proliferation.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating strong potential as an antimicrobial agent.

Anticancer Activity

In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Notably, at concentrations of 50 µM, the compound induced apoptosis in over 70% of treated cells, as measured by flow cytometry and caspase activation assays.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Interaction : It is believed to bind to certain receptors in cells, altering signal transduction pathways that regulate cell survival and death.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesKey Differences
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylateSimilar spirocyclic structureDifferent functional groups attached
Tert-butyl 5-azaspiro[2.4]heptan-7-yloxycarbonylVariation in substituentsDifferent substituents affecting reactivity

This table highlights how structural variations among similar compounds can influence their biological activity and therapeutic potential.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Spirocyclic Framework : Utilizing cyclization reactions involving nitrogen-containing compounds.
  • Functional Group Modifications : Employing reagents such as lithium aluminum hydride for reduction or potassium permanganate for oxidation to introduce desired functional groups.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.42 ppm, singlet) and spirocyclic protons (δ 3.3–5.8 ppm, multiplet patterns) confirm structural integrity .
  • HRMS (EI/ESI) : Accurate mass matching within 0.5 ppm error validates molecular formula (e.g., C₁₃H₂₁NO₂ requires [M+H]⁺ = 224.1645) .
  • Optical rotation : Chiral variants exhibit specific [α]²⁰D values (e.g., +3.5 in CHCl₃) to confirm enantiopurity .

How can enantioselective synthesis of this spirocyclic compound be achieved, and what catalysts optimize enantiomeric excess (ee)?

Advanced
Iridium-catalyzed asymmetric amination is effective. For example, using [Ir(cod)Cl]₂ with chiral phosphine ligands (e.g., Xyl-SEGPHOS) in DMF at 90°C achieves ee values up to 89% . Critical factors include:

  • Ligand design : Bulky ligands enhance steric control over the spirocenter.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Substrate scope : Electron-deficient aryl groups on intermediates improve regioselectivity .

What role does this compound serve as a building block in synthesizing bioactive molecules?

Advanced
Its rigid spirocyclic structure is valuable for:

  • Kinase inhibitors : The 1-azaspiro[2.4]heptane core mimics peptide β-turn conformations, enabling selective binding to ATP pockets .
  • GPCR modulators : Functionalization at the carboxylate position (e.g., coupling with boronic acids) generates analogs with nanomolar affinity for serotonin receptors .
  • Boron-containing derivatives : Suzuki-Miyaura cross-coupling with pinacol boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates PET tracer development .

How do researchers address challenges in spirocyclic ring stability during functionalization?

Q. Advanced

  • Protecting group strategy : The tert-butyloxycarbonyl (Boc) group prevents N-alkylation side reactions during electrophilic substitutions .
  • Low-temperature lithiation : Using LDA at -78°C in THF selectively deprotonates the spirocyclic amine without ring-opening .
  • Computational modeling : DFT studies predict ring strain (e.g., ~15 kcal/mol for [2.4] systems) to guide functional group placement .

What computational tools are recommended for modeling the conformational dynamics of this compound?

Q. Advanced

  • X-ray crystallography : SHELX software refines crystal structures to resolve spirocyclic torsion angles (<±5° deviation) .
  • Molecular dynamics (MD) : AMBER force fields simulate solvent-dependent ring puckering (e.g., chair vs. boat conformers in water vs. chloroform) .
  • Docking studies : AutoDock Vina predicts binding poses in protein targets (RMSD <2.0 Å) using the spirocycle as a rigid scaffold .

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